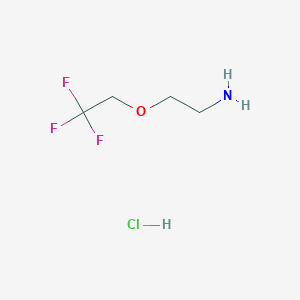

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride, also known as TFEE, is an organofluorine compound used in a variety of laboratory applications. It is a colorless, water-soluble solid that has a variety of uses in the chemical and pharmaceutical industries. TFEE is a useful reagent in organic synthesis and a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, TFEE has been found to have a variety of biochemical and physiological effects on the body, making it a valuable tool for researchers.

科学的研究の応用

Synthesis and Intermediates

A novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate of Silodosin used for treating benign prostatic hyperplasia, highlights the utility of 2-(2,2,2-Trifluoroethoxy)ethanamine hydrochloride in pharmaceutical synthesis. This method emphasizes convenience and economy, starting from 2-nitrochlorobenzene through several steps including O-alkylation and hydrazinolysis (Xiaoxia Luo et al., 2008).

Biocide and Corrosion Inhibition

2-(Decylthio)Ethanamine Hydrochloride, although slightly different in structure, serves as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. It also exhibits biofilm and corrosion inhibition properties in various recirculating cooling water systems (R. W. Walter & L. M. Cooke, 1997).

Metabolism Studies

The metabolism of a related compound, 1,1,2,2-tetrafluoro-1-(2,2,2-trifluoroethoxy)-ethane (HFE), was investigated to understand its biotransformation in rat and human liver microsomes. This research provides insight into the metabolic pathways of fluoroethoxy compounds, underscoring the role of the P4502E1 enzyme (J. Herbst et al., 1994).

Chemical Stability and Reactivity

The 2,2,2-trifluoroethoxy group is introduced as an alternative leaving group for hydrolytically unstable heteroaryl chlorides, offering improved shelf stability while maintaining reactivity toward nucleophiles in SNAr reactions. This feature permits sequential Suzuki/SNAr processes, enhancing the versatility of fluoroethoxy compounds in organic synthesis (E. Fisher et al., 2018).

Antibacterial Activity

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, synthesized from a reaction involving 2,2,2-trifluoroethoxy intermediates, were evaluated for their antibacterial activity. This highlights the potential of trifluoroethoxy compounds in developing new antibacterial agents (B. Reddy & K. Prasad, 2021).

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . The hazard statements include H302 - H318, which indicate that it is harmful if swallowed and causes serious eye damage . The precautionary statements include P280 - P305 + P351 + P338, which advise wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

2-(2,2,2-trifluoroethoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO.ClH/c5-4(6,7)3-9-2-1-8;/h1-3,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXHWCKAXLERPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)

![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1341467.png)